molecular formula C10H13N5O4 B12409109 6-amino-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one

6-amino-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one

Cat. No.: B12409109
M. Wt: 267.24 g/mol
InChI Key: SWFIFWZFCNRPBN-YSLANXFLSA-N
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Description

6-amino-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one is a chemical compound with significant importance in various scientific fields. It is a derivative of purine, a fundamental component of nucleic acids, and plays a crucial role in biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one typically involves the reaction of guanine with ribose derivatives under specific conditions. The process often includes the use of protecting groups to ensure selective reactions at desired positions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

6-amino-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines. Reaction conditions often involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce various substituted purine derivatives .

Scientific Research Applications

6-amino-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 6-amino-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid synthesis. It can inhibit or activate these enzymes, leading to alterations in cellular processes. The compound’s effects are mediated through pathways related to purine metabolism and nucleic acid synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-amino-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C10H13N5O4

Molecular Weight

267.24 g/mol

IUPAC Name

6-amino-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one

InChI

InChI=1S/C10H13N5O4/c11-8-7-9(14-10(18)13-8)15(3-12-7)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H3,11,13,14,18)/t4?,5-,6-/m1/s1

InChI Key

SWFIFWZFCNRPBN-YSLANXFLSA-N

Isomeric SMILES

C1[C@@H](O[C@@H](C1O)CO)N2C=NC3=C(NC(=O)N=C32)N

Canonical SMILES

C1C(C(OC1N2C=NC3=C(NC(=O)N=C32)N)CO)O

Origin of Product

United States

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